Product packaging for 3-Benzoylphenylacetonitrile(Cat. No.:CAS No. 21288-34-6)

3-Benzoylphenylacetonitrile

Cat. No.: B023885
CAS No.: 21288-34-6
M. Wt: 221.25 g/mol
InChI Key: MHKMCTCMEDUINO-UHFFFAOYSA-N
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Description

Historical Context and Early Research Directions

The exploration of 3-Benzoylphenylacetonitrile, with the CAS number 21288-34-6, is intrinsically linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govpharmaffiliates.comclearsynth.com Early research, as documented in patents from the 1970s, highlights its crucial role as an intermediate in the synthesis of (3-benzoylphenyl)alkanoic acids. google.com These alkanoic acids were investigated for their pharmacodynamic properties, particularly as anti-inflammatory agents. google.comgoogleapis.com

The initial synthesis routes for this compound often started from 3-methylbenzophenone (B1359932). google.com This was typically converted to a 3-halomethylbenzophenone, which then underwent a reaction with an alkali metal cyanide to yield the desired nitrile. google.comgoogleapis.com Another described method involves the reaction of 3-bromomethylbenzophenone with sodium cyanide. googleapis.com These early synthetic pathways laid the groundwork for its availability for further research and development.

Significance within Organic Chemistry and Related Fields

The primary significance of this compound in organic chemistry lies in its function as a versatile building block. wikipedia.org Its structure contains multiple reactive sites—the nitrile group, the ketone, and the aromatic rings—which can be selectively targeted to create a diverse array of more complex molecules.

The most prominent application of this compound is in the synthesis of Ketoprofen, a widely used NSAID. pharmaffiliates.comclearsynth.comchemicalbook.com In this multi-step synthesis, this compound is a key intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient. chemicalbook.com It is often referred to as "Ketoprofen Impurity I" in pharmaceutical analysis, highlighting its close relationship to the drug. pharmaffiliates.comclearsynth.com

Beyond its role in pharmaceutical synthesis, the chemical reactivity of this compound has been explored in various organic reactions. For instance, studies have investigated its reaction with acetic anhydride (B1165640) in the presence of boron trifluoride. acs.org Its derivatives have also been utilized in the synthesis of heterocyclic compounds like 1,2,4-triazin-6-ones. rsc.org

Current Research Landscape and Emerging Trends

Current research continues to recognize the importance of this compound, primarily in the context of pharmaceutical development and analytical chemistry. It is commercially available from various suppliers, indicating its continued use in research and manufacturing. lookchem.comchemicalbook.comlabseeker.com The availability of high-purity reference standards is crucial for quality control and method validation in the pharmaceutical industry. lgcstandards.comusp.org

While its role as a precursor for Ketoprofen is well-established, emerging research may explore its potential as a starting material for other novel compounds with interesting biological activities or material properties. The field of materials science, which focuses on the relationship between the structure, properties, and processing of materials, could potentially find applications for derivatives of this compound. wikipedia.orgktu.ltresearchgate.net The unique combination of aromatic and functional groups in its structure could be leveraged to design new polymers, dyes, or other functional materials.

Furthermore, the development of more efficient and sustainable synthetic routes to this compound and its derivatives remains an area of interest for organic chemists. This could involve the use of novel catalysts or greener reaction conditions to improve yield and reduce environmental impact.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B023885 3-Benzoylphenylacetonitrile CAS No. 21288-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-benzoylphenyl)acetonitrile
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InChI

InChI=1S/C15H11NO/c16-10-9-12-5-4-8-14(11-12)15(17)13-6-2-1-3-7-13/h1-8,11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKMCTCMEDUINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50175555
Record name (3-Benzoylphenyl)ethanenitrile
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21288-34-6
Record name 3-Benzoylbenzeneacetonitrile
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Record name (3-Benzoylphenyl)ethanenitrile
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Record name (3-Benzoylphenyl)ethanenitrile
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Record name 3-benzoylphenylacetonitrile
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Record name (3-BENZOYLPHENYL)ETHANENITRILE
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Synthetic Methodologies and Strategies for 3 Benzoylphenylacetonitrile

Direct Synthesis from Precursors

Direct synthesis approaches focus on constructing the 3-benzoylphenylacetonitrile molecule from readily available starting materials in a limited number of steps.

The Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). semanticscholar.org In principle, this reaction could be envisioned between phenylacetonitrile (B145931) and benzoyl chloride to form this compound. The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with the Lewis acid. This electrophile would then attack the aromatic ring of phenylacetonitrile.

However, this route is synthetically challenging and generally not favored for this specific product. The cyanomethyl group (-CH₂CN) on the phenylacetonitrile ring is electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction sluggish and requiring harsh conditions. Furthermore, the cyanomethyl group is an ortho, para-director, meaning it would direct the incoming benzoyl group to positions 2 and 4 on the aromatic ring, not the desired position 3 (meta). Synthesis of the meta-substituted product via this method would therefore be inefficient with very low yields.

A more viable and commonly referenced pathway begins with 3-methylbenzophenone (B1359932). This multi-step process transforms the methyl group into the required cyanomethyl (acetonitrile) group. The synthesis typically proceeds in two main steps: radical halogenation followed by nucleophilic cyanation.

Radical Bromination: The methyl group of 3-methylbenzophenone is first converted to a bromomethyl group. This is typically achieved through a free-radical chain reaction using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and exposure to UV light. This step yields 3-(bromomethyl)benzophenone (also known as 3-benzoylbenzyl bromide).

Nucleophilic Cyanation: The resulting 3-benzoylbenzyl bromide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide ion via an Sₙ2 reaction to form the final product, this compound.

The use of 1,2-dibromoethane (B42909) in some described procedures may serve as a solvent or be involved in a more complex reaction sequence, potentially for in-situ generation of reagents, though the direct two-step pathway from 3-methylbenzophenone is more conventional. assets-servd.hostpatsnap.com

Table 1: Typical Reaction Parameters for Synthesis from 3-Methylbenzophenone

StepReagentsCatalyst/InitiatorSolventTypical Conditions
1. Bromination3-Methylbenzophenone, N-Bromosuccinimide (NBS)Benzoyl Peroxide or AIBNCarbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)Reflux, UV irradiation
2. Cyanation3-Benzoylbenzyl bromide, Sodium Cyanide (NaCN)N/A (Phase-transfer catalyst optional)DMSO, DMF, or Ethanol/WaterElevated temperature (e.g., 50-80°C)

Modern synthetic chemistry offers advanced methods like palladium-catalyzed cross-coupling reactions. Decarboxylative coupling, in particular, provides a powerful way to form new carbon-carbon bonds by using carboxylic acids as stable, readily available coupling partners. acs.orgresearchgate.net A plausible route for synthesizing this compound using this strategy involves the coupling of a cyanoacetate (B8463686) derivative with a 3-benzoylphenyl halide.

In this approach, an aryl halide or triflate, such as 3-bromobenzophenone, is reacted with a salt of cyanoacetic acid. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling process. The reaction proceeds through a catalytic cycle that involves oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the cyanoacetate salt and subsequent decarboxylation and reductive elimination to yield the α-aryl nitrile product and regenerate the catalyst. rsc.org This method avoids the use of highly toxic cyanide salts directly in the final step, although the cyanoacetate precursor is derived from them.

Table 2: Key Components for a Hypothetical Palladium-Catalyzed Decarboxylative Synthesis

ComponentExampleFunction
Aryl Source3-Bromobenzophenone or 3-TriflyloxybenzophenoneProvides the 3-benzoylphenyl moiety
Acetonitrile SourcePotassium CyanoacetateProvides the cyanomethyl group after decarboxylation
CatalystPd(OAc)₂ or Pd₂(dba)₃Facilitates the C-C bond formation
LigandPhosphine-based ligand (e.g., XPhos, SPhos)Stabilizes and activates the palladium catalyst
BaseK₂CO₃ or Cs₂CO₃Promotes the reaction and decarboxylation
SolventToluene, Dioxane, or DMFProvides the reaction medium

Synthesis from 3-Methylbenzophenone and 1,2-Dibromoethane

Alternative Synthetic Pathways and Optimizations

Another potential, though less common, alternative could involve Grignard reagents. For example, a Grignard reagent prepared from a 3-halobenzonitrile could theoretically react with benzoyl chloride. However, the presence of the nitrile group can complicate Grignard reactions.

Microwave-assisted synthesis represents a significant process optimization. Applying microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of side products. This has been demonstrated in the synthesis of related heterocyclic compounds and is a general principle applicable to many organic syntheses. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbeilstein-journals.org Evaluating the synthetic routes for this compound against these principles reveals distinct advantages and disadvantages for each.

Atom Economy: The Friedel-Crafts acylation (2.1.1), if it were feasible, would have poor atom economy due to the use of a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃), which is converted to waste during aqueous workup. The route from 3-methylbenzophenone (2.1.2) also has moderate atom economy, as atoms from NBS and the leaving group in the cyanation step become waste. Catalytic methods like the palladium-catalyzed decarboxylative coupling (2.1.3) are inherently superior in this regard, as the catalyst is used in small amounts and regenerated. researchgate.net

Hazardous Reagents and Solvents: The route via 3-methylbenzophenone involves toxic reagents like sodium cyanide and often uses hazardous solvents like carbon tetrachloride. Palladium-catalyzed routes, while using a heavy metal, can avoid the direct use of bulk cyanide salts in the key step and may be performed in greener solvents.

Energy Efficiency: Traditional methods often require prolonged heating (reflux) for several hours. Green approaches favor energy-efficient techniques. Microwave-assisted synthesis, as mentioned in section 2.2, is a prime example of designing for energy efficiency, significantly cutting down on energy consumption. researchgate.net

Catalysis vs. Stoichiometric Reagents: The use of catalytic methods is a core principle of green chemistry. The palladium-catalyzed pathway is far superior to the stoichiometric Friedel-Crafts reaction from this perspective. Even within the bromination-cyanation sequence, using a phase-transfer catalyst can be seen as a greener optimization than uncatalyzed versions.

Ultimately, developing a truly "green" synthesis for this compound would likely involve a catalytic route, possibly enzymatic or using a more benign metal catalyst, with recyclable solvents and energy-efficient reaction conditions. nih.gov

Reaction Chemistry and Mechanistic Studies of 3 Benzoylphenylacetonitrile

Transformations Involving the Nitrile Moiety

Hydrolysis to Carboxylic Acids

The nitrile group of 3-benzoylphenylacetonitrile can be hydrolyzed to form the corresponding carboxylic acid, 3-benzoylphenylacetic acid. openstax.orgchemguide.co.uk This reaction can be carried out under either acidic or basic conditions. chemistrysteps.comopenstax.org

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. chemguide.co.uk The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.compressbooks.pub

In base-catalyzed hydrolysis, the nitrile is treated with a strong base like sodium hydroxide. chemguide.co.uklibretexts.org This initially forms a carboxylate salt, which upon acidification, yields the carboxylic acid. chemistrysteps.comlibretexts.org

A specific example involves the hydrolysis of 2-(3-benzoylphenyl)-propionitrile, a derivative of this compound. This compound, when treated with a mixture of sulfuric acid and water and heated under reflux, yields 2-(3-benzoylphenyl)propionic acid. google.com

Table 1: Hydrolysis of this compound Derivatives

Starting Material Reagents Product Reference

Nucleophilic Additions and Condensation Reactions

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity allows for various nucleophilic addition and condensation reactions.

One important reaction is the addition of Grignard reagents. The reaction of a nitrile with a Grignard reagent, followed by hydrolysis, yields a ketone. pressbooks.pubmasterorganicchemistry.com This reaction proceeds by the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine anion intermediate which is then hydrolyzed. libretexts.orgmasterorganicchemistry.com

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also significant. labxchange.orgunizin.org For instance, the reaction of this compound with diethyl carbonate in the presence of sodium ethoxide leads to the formation of the sodium salt of ethyl alpha-cyano(m-benzoylphenyl)acetate. googleapis.com This is a key step in the synthesis of more complex molecules. google.com

Another relevant reaction is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. masterorganicchemistry.com While not a direct reaction of this compound itself, its derivatives can participate in such condensations.

Methylation Reactions

Methylation of this compound can occur at the carbon atom adjacent to the nitrile group. google.comlookchem.com This reaction is a key step in the synthesis of 2-(3-benzoylphenyl)propionic acid, a non-steroidal anti-inflammatory drug. google.comnih.gov

The methylation is typically carried out using a methylating agent such as methyl iodide, methyl bromide, or dimethyl sulfate (B86663) in a two-phase system. google.com The reaction is facilitated by a phase-transfer catalyst, like a quaternary ammonium (B1175870) compound. google.com By carefully controlling the reaction conditions, it is possible to achieve selective mono- or dimethylation. google.com

For example, the methylation of this compound can be performed using methyl iodide in the presence of tetrabutylammonium (B224687) hydrogensulfate as a catalyst. google.com The reaction temperature is gradually increased from -5°C to 30°C to control the reaction rate and selectivity. google.com

Table 2: Methylation of this compound

Methylating Agent Catalyst Product Reference

Reactions of the Benzoylphenyl Group

The benzoylphenyl group of this compound provides another site for chemical modification, primarily through reactions on the aromatic rings.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.comchemistry.coach In this compound, the two phenyl rings offer potential sites for substitution. The benzoyl group is a deactivating, meta-directing group, while the cyanomethyl group is also deactivating and meta-directing. chemistry.coachsavemyexams.com

The substitution pattern will be influenced by the directing effects of these substituents. masterorganicchemistry.com For example, nitration of this compound would be expected to introduce a nitro group at a position meta to both the benzoyl and cyanomethyl groups on their respective rings. The choice of reaction conditions, including the nitrating agent and temperature, is crucial for controlling the outcome of the reaction. savemyexams.com

Other common EAS reactions include halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.commakingmolecules.com The presence of two deactivating groups on the same molecule makes these reactions more challenging compared to those on activated benzene (B151609) rings. unizin.org

Functionalization of the Phenyl Ring

Beyond classical electrophilic substitution, various other methods exist for the functionalization of the phenyl rings in this compound. organic-chemistry.org These methods can introduce a wide range of functional groups, expanding the synthetic utility of this compound. nih.gov

Research on related structures, such as MPEP analogs, has shown that functionalization at the 3-position of the phenyl ring with groups like nitro (NO₂) and cyano (CN) can retain biological activity. nih.gov This highlights the importance of precise functionalization in medicinal chemistry.

Reactions with Specific Reagents and Catalysts

The reaction of α-benzoylphenylacetonitrile (also known as this compound) with acetic anhydride (B1165640) catalyzed by boron trifluoride has been a subject of scientific investigation. acs.org This reaction provides a pathway to novel acetylated products.

In a key study, the treatment of α-benzoylphenylacetonitrile with a combination of boron trifluoride and acetic anhydride did not result in the simple acetylation of the aromatic ring, as might be expected in a classical Friedel-Crafts reaction. Instead, the reaction proceeds at the active methylene group, leading to the formation of 3-benzoyl-α-acetylphenylacetonitrile. acs.org

The reaction is typically carried out by first saturating a solution of the nitrile in acetic anhydride with boron trifluoride gas, followed by heating the mixture. This process yields the boron difluoride complex of the product. Subsequent hydrolysis of this complex is necessary to isolate the final β-diketone product. acs.orgresearchgate.net

Detailed research findings from the study by Wolfe and Mao are summarized in the table below. acs.org

ReactantReagentsReaction ConditionsProductYield (%)
α-Benzoylphenylacetonitrile1. Acetic Anhydride, BF32. Hydrolysis1. Saturation with BF3 at 0°C, then heating at 100°C for 1 hr2. Refluxing with aqueous sodium acetate3-Benzoyl-α-acetylphenylacetonitrile65

Table 1: Synthesis of 3-Benzoyl-α-acetylphenylacetonitrile

The structure of the resulting product, 3-benzoyl-α-acetylphenylacetonitrile, was confirmed through elemental analysis and spectroscopic methods. This compound exists predominantly in its enolic form, as evidenced by a strong, broad absorption in the infrared spectrum between 2400 and 3400 cm⁻¹ and a positive ferric chloride test, which is characteristic of enols. acs.org

Mechanistic Investigations of Key Reactions

The mechanism of the acylation of active methylene compounds like this compound with acetic anhydride in the presence of boron trifluoride is believed to proceed through several key steps. researchgate.netacs.orgmasterorganicchemistry.com While specific mechanistic studies for this compound are not extensively detailed in the literature, a plausible mechanism can be inferred from related reactions. acs.orgresearchgate.netwikipedia.org

The reaction is initiated by the coordination of the Lewis acid, boron trifluoride, to one of the carbonyl oxygen atoms of acetic anhydride. This coordination polarizes the anhydride, making it a much more potent acetylating agent. researchgate.net

The this compound, which can exist in equilibrium with its enol tautomer, is the nucleophile in this reaction. The presence of the strong acid catalyst, BF3, significantly increases the concentration of the enol form. masterorganicchemistry.com The enol then attacks the activated acetic anhydride species.

A proposed mechanistic pathway is as follows:

Activation of Acetic Anhydride: Boron trifluoride, a strong Lewis acid, coordinates to a carbonyl oxygen of acetic anhydride. This enhances the electrophilicity of the acetyl group.

Enolization of this compound: The ketone tautomer of this compound is in equilibrium with its enol form. The Lewis acid can also catalyze this tautomerization.

Nucleophilic Attack: The enol form of this compound acts as a nucleophile, attacking the electrophilic carbon of the activated acetylating agent.

Formation of a Boron Difluoride Complex: Following the acetylation, a stable intermediate is formed, which is the boron difluoride complex of the resulting β-diketone. researchgate.net This complex is often isolable.

Hydrolysis: The final step involves the hydrolysis of the boron difluoride complex, typically with a base like sodium acetate, to yield the free enol form of 3-benzoyl-α-acetylphenylacetonitrile.

This mechanism is consistent with the general understanding of boron trifluoride-catalyzed acylations of ketones and other active methylene compounds. researchgate.netacs.orgresearchgate.net The stability of the intermediate boron difluoride chelate is a key driving force for the reaction. researchgate.net

Derivatization and Functionalization of 3 Benzoylphenylacetonitrile

Synthesis of Novel Organic Derivatives

The modification of 3-Benzoylphenylacetonitrile into various derivatives is a key area of chemical synthesis.

The conversion of a nitrile to an amide represents a fundamental transformation in organic chemistry. In the case of this compound, this is achieved through hydration of the nitrile group. Research has shown that when this compound is treated with concentrated sulfuric acid in the presence of phenols, the nitrile group undergoes hydration. archive.org Instead of the expected condensation with the phenol, the nitrile combines with a molecule of water to yield the corresponding benzoylphenylacetamide. archive.org For instance, an attempted condensation with resorcinol (B1680541) in concentrated sulfuric acid resulted in the formation of benzoylphenylacetamide, which crystallised as colourless needles. archive.org

The hydrolysis of the nitrile group in this compound provides a direct route to (3-benzoylphenyl)alkanoic acids. These carboxylic acid derivatives are noted for their pharmacodynamic properties, particularly as anti-inflammatory agents. google.comgoogleapis.com The hydrolysis process can be effectively carried out by heating the this compound starting material. google.com This reaction occurs in an aqueous or organic solvent medium, such as ethanol, and is facilitated by the presence of a base, like sodium or potassium hydroxide, or an acid, such as sulphuric acid. google.com This method provides a reliable pathway to compounds like 3-benzoylphenylacetic acid. google.comgoogleapis.com

Table 1: Synthesis of (3-Benzoylphenyl)alkanoic Acids via Hydrolysis

Starting MaterialReagents/ConditionsProductReference
This compoundHeat, Water/Ethanol, Base (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄)(3-Benzoylphenyl)alkanoic Acid google.com

Nitro groups are powerful functional groups in organic synthesis due to their strong electron-withdrawing nature, which can facilitate a variety of chemical reactions. gsa.ac.uk They are versatile building blocks for producing valuable chemicals, including pharmaceuticals and dyes. mdpi.com The introduction of a nitro group onto an aromatic ring, known as nitration, is a common strategy to modify a molecule's properties. mdpi.com

(3-Benzoylphenyl)alkanoic Acids

Exploration of Functionalized Nitriles from this compound as Building Blocks

The nitrile or cyano group is an exceptionally important functional group in organic synthesis, capable of being converted into a wide array of other functionalities. researchgate.net Its unique reactivity, stemming from a nucleophilic nitrogen atom, an electrophilic carbon center, and the coordinating ability of its triple bond, makes it a versatile synthetic handle. researchgate.net Nitriles like this compound are considered important structural motifs for pharmaceutical design and serve as valuable building blocks in synthesis. lookchem.comnih.gov

The nitrile group can undergo transformations such as reduction, hydration, hydrolysis, and cycloaddition reactions. researchgate.net For example, the nitrile functionality can participate in [4+2] and [2+2+2] cycloaddition reactions to construct complex heterocyclic structures like pyrimidines. researchgate.net This reactivity allows this compound to be a starting point for generating a library of more complex, functionalized molecules. The development of methods for these transformations, such as metal-catalyzed reactions, continues to expand the synthetic utility of nitrile-containing compounds. researchgate.net

Table 2: Potential Synthetic Transformations of the Nitrile Group

Reaction TypeProduct Functional GroupPotential ApplicationReference
HydrolysisCarboxylic AcidSynthesis of anti-inflammatory agents google.com
HydrationAmideCreation of amide derivatives archive.org
ReductionAmineIntroduction of basic nitrogen centers researchgate.net
CycloadditionHeterocycles (e.g., Pyrimidines, Triazoles)Synthesis of complex N-containing scaffolds researchgate.netresearchgate.net

Design and Synthesis of Derivatives with Targeted Structural Motifs

The strategic design and synthesis of derivatives from a lead compound is a cornerstone of medicinal chemistry and materials science. nih.gov By incorporating specific structural motifs, new molecules can be created with targeted biological activities or material properties. researchgate.net For example, the design of molecules containing specific scaffolds like benzimidazole (B57391) or hydrazone can lead to compounds with enhanced anti-inflammatory or antioxidant potential. nih.govresearchgate.net

Starting from this compound, derivatives can be designed to interact with specific biological targets. The synthesis of (3-benzoylphenyl)alkanoic acids is a prime example, as these compounds have been identified as useful anti-inflammatory agents. google.comgoogleapis.com By further modifying the core structure of this compound—for instance, by introducing nitro groups as discussed in section 4.1.3 or by creating complex heterocyclic systems from the nitrile group as in section 4.2—researchers can aim to optimize these biological activities. This targeted approach allows for the rational development of new chemical entities based on the versatile this compound scaffold.

Applications of 3 Benzoylphenylacetonitrile and Its Derivatives in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

3-Benzoylphenylacetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents. Its chemical structure provides a versatile scaffold for the elaboration of more complex molecules with desired therapeutic properties.

Synthesis of Anti-inflammatory and Analgesic Agents

The compound and its derivatives are instrumental in creating non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These drugs function by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins (B1171923) that cause pain and inflammation. sid.ir The (3-benzoylphenyl)alkanoic acids, derived from this compound, have demonstrated significant anti-inflammatory activity in animal models. google.com For instance, these compounds have shown efficacy when administered orally at doses between 2.5 and 50 mg/kg in guinea pigs and between 0.5 and 15 mg/kg in rats. google.com

Derivatives of this compound are also explored for their potential in creating more potent anti-inflammatory agents with fewer side effects. mdpi.com By modifying the core structure, researchers aim to enhance the drug's efficacy and safety profile. mdpi.comnih.gov

Preparation of Ibuprofen and Analogues

While this compound is not a direct precursor in the most common industrial syntheses of Ibuprofen, its chemistry is related to the synthesis of profens, a subclass of NSAIDs. sid.ir The synthesis of Ibuprofen typically involves several steps starting from isobutylbenzene, including Friedel-Crafts acylation, reduction, and subsequent reactions to form the final product. central.eduscheikundeinbedrijf.nl

However, the broader class of 2-arylpropionic acids, to which Ibuprofen belongs, can be synthesized through various routes, and intermediates with similar structural motifs to this compound are relevant. sid.ir For example, the synthesis of related anti-inflammatory compounds can involve the use of nitrile-containing intermediates which are then converted to the corresponding carboxylic acids. google.com The development of new synthetic methods for Ibuprofen and its analogues continues to be an active area of research, with a focus on improving efficiency and reducing waste. scheikundeinbedrijf.nlnih.govnajah.edu

Role in Agrochemical Development

The development of new agrochemicals is a critical area of research focused on improving crop yields and managing pests. nih.govmdpi.com While specific, large-scale applications of this compound in agrochemicals are not extensively documented in publicly available literature, the fundamental chemical structures present in this molecule are found in various pesticides. Organic pesticides often contain aromatic rings and functional groups that interact with biological targets in pests. mdpi.com The synthesis of novel agrochemicals often involves building blocks that can be modified to create a range of active compounds. The nitrile group and the benzophenone (B1666685) moiety in this compound are reactive handles that could be utilized in the synthesis of new herbicidal or insecticidal compounds. Research in agrochemicals is constantly evolving, with a continuous search for new active ingredients and modes of action to combat resistance and improve safety profiles. nih.gov

Application as a Monomer in Polymer Synthesis

Polymerization is a process where small molecules, known as monomers, combine to form large polymer chains. chandra-asri.com This process can be initiated by various methods, including the use of free radicals or ionic species. open.edu There are two primary types of polymerization: addition and condensation polymerization. libretexts.org In step-growth polymerization, bifunctional or multifunctional monomers react to form dimers, oligomers, and eventually long polymer chains. wikipedia.org

This compound, with its reactive sites, has the potential to be used as a monomer in polymer synthesis. googleapis.com The benzophenone group can participate in photochemical reactions, which are often used to initiate polymerization. The nitrile group and the aromatic rings can also be functionalized to allow for incorporation into a polymer backbone. While specific examples of polymers derived solely from this compound are not widespread, its structural features make it a candidate for creating polymers with specific properties, potentially for applications in materials science.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of medicinal chemistry and materials science. uomosul.edu.iqboyer-research.comcem.com Many natural products and synthetic drugs feature heterocyclic cores. cem.com

Synthesis of Benzopyrones

Benzopyrones, also known as coumarins, are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. ekb.eg The synthesis of novel benzopyrone derivatives often involves the use of versatile building blocks that can be chemically transformed into the desired heterocyclic system. While a direct, one-step synthesis of benzopyrones from this compound is not a standard named reaction, the functionalities present in this compound make it a plausible precursor for more complex heterocyclic structures. The ketone and nitrile groups can be involved in cyclization reactions to form various ring systems. The synthesis of complex heterocyclic molecules is an active area of chemical research, with continuous development of new synthetic methodologies. mdpi.com

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are fundamental to the structural elucidation and analysis of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about atomic connectivity and the chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds in solution. jchps.commdpi.comslideshare.net It provides information about the number of chemically non-equivalent nuclei, their electronic environment, and their connectivity. jchps.com For 3-Benzoylphenylacetonitrile, ¹H and ¹³C NMR are crucial for confirming its constitution.

The ¹H NMR spectrum provides information on the different types of protons in the molecule. orgchemboulder.com The aromatic protons on the two phenyl rings will appear in the downfield region (typically 6.0-8.5 ppm), with their specific chemical shifts and splitting patterns influenced by their position relative to the electron-withdrawing carbonyl group and the cyanomethyl substituent. orgchemboulder.comoregonstate.edu The methylene (B1212753) (-CH₂) protons, situated between a phenyl ring and the electron-withdrawing nitrile group, are expected to resonate at a characteristic chemical shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments. libretexts.orgoregonstate.edu The spectrum of this compound will show distinct signals for the carbonyl carbon (C=O), the nitrile carbon (C≡N), the methylene carbon (-CH₂-), and the various aromatic carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic (H on benzoyl ring)7.50 - 7.90Multiplet
Aromatic (H on phenylacetonitrile (B145931) ring)7.30 - 7.60Multiplet
Methylene (-CH₂)~3.80 - 4.20Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl (C=O)195 - 200
Aromatic (C attached to C=O)135 - 140
Aromatic (Other)125 - 135
Nitrile (C≡N)117 - 120
Methylene (-CH₂)35 - 45
Aromatic (C attached to CH₂CN)130 - 135

Infrared (IR) and Mass Spectrometry (MS) for Compound Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. ksu.edu.salibretexts.org For this compound, the IR spectrum will be dominated by characteristic absorption bands for the ketone and nitrile groups. uc.edu A strong, sharp absorption band around 1650-1700 cm⁻¹ corresponds to the C=O stretching vibration of the benzophenone (B1666685) moiety. uc.edupg.edu.pl The nitrile group (C≡N) will exhibit a medium-intensity, sharp absorption in the range of 2240-2260 cm⁻¹. uc.edulibretexts.org Other absorptions will include those for aromatic C-H and C=C bonds. libretexts.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. libretexts.orgiitd.ac.in In electron impact mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight. wisc.edu The molecular ion of this compound can then undergo fragmentation, providing structural clues. ruc.dkchemrevise.org Common fragmentation pathways would involve cleavage adjacent to the carbonyl group, potentially forming a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a phenyl cation ([C₆H₅]⁺) at m/z 77. wpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Aromatic C-HC-H3000 - 3100Medium
Aliphatic C-HC-H2850 - 3000Medium
NitrileC≡N2240 - 2260Medium, Sharp
KetoneC=O1650 - 1700Strong
Aromatic C=CC=C1475 - 1600Medium-Weak

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

m/zFragment Ion
221[M]⁺ (Molecular Ion)
194[M - HCN]⁺
180[M - CH₂CN]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Computational Chemistry Approaches

Computational chemistry provides theoretical tools to predict and interpret the properties of molecules, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. ukm.myunige.ch DFT calculations can accurately predict the ground-state geometry of this compound, as well as its vibrational frequencies, which can be compared with experimental IR data. researchgate.net

Furthermore, DFT is used to explore the chemical reactivity of a molecule through the analysis of reactivity descriptors. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap provides an estimate of the molecule's stability and reactivity. researchgate.net Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bnl.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of this compound. mdpi.comrsc.org These simulations can reveal how the molecule flexes and rotates in different environments, such as in various solvents or when interacting with a biological target like a protein. This information is crucial for understanding the molecule's behavior in complex systems, which is beyond the scope of static quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govanalis.com.my For derivatives of this compound, a QSAR study would involve several steps. First, a set of derivatives with varying structural modifications would be synthesized, and their biological activity (e.g., inhibitory concentration against an enzyme) would be measured. mdpi.comturkjps.org

Next, a wide range of molecular descriptors (physicochemical properties such as hydrophobicity, electronic parameters, and steric properties) would be calculated for each derivative. nih.gov Finally, statistical methods, such as multiple linear regression or partial least squares, are employed to build a model that correlates the descriptors with the observed activity. analis.com.my A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Future Directions and Interdisciplinary Research with 3 Benzoylphenylacetonitrile

Potential in Novel Material Design

The bifunctional nature of 3-Benzoylphenylacetonitrile, featuring both a photosensitive benzophenone (B1666685) moiety and a versatile nitrile group, makes it a compelling building block for the design of innovative materials with tailored properties.

One significant area of potential lies in the development of advanced polymers. The nitrile group can be chemically transformed into a variety of other functional groups, such as amines and amides, which are key components in the synthesis of polyamides. nih.gov Polyamides are a class of polymers known for their high strength and thermal stability. researchgate.net The synthesis of polyamides can be achieved through several methods, including the polycondensation of a diamine with a dicarboxylic acid. mdpi.comnih.gov By modifying the nitrile group of this compound to an amine, it can be used as a monomer in such polymerization reactions. researchgate.netmdpi.com The incorporation of the benzophenone unit into the polymer backbone could impart photosensitive or photo-crosslinkable properties, leading to the creation of photoresists or other light-responsive materials.

Furthermore, the benzophenone component of the molecule can be exploited in the design of host materials for organic light-emitting diodes (OLEDs). Benzophenone derivatives have been successfully used as host materials in phosphorescent OLEDs (PhOLEDs) due to their good thermal stability and high triplet energies. mdpi.com Research into carbazole-benzophenone derivatives has shown their potential as bipolar host materials, enabling high-efficiency green thermally activated delayed fluorescence (TADF) in OLEDs. rsc.org The properties of these materials can be fine-tuned through chemical modification, and this compound offers a scaffold for such modifications.

Exploration in Catalysis and Green Chemistry

The principles of green chemistry encourage the use of catalytic reactions to improve efficiency and reduce waste. psu.eduwordpress.com Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a particularly relevant field for this compound. wikipedia.orgorganic-chemistry.org

The benzophenone moiety within this compound can act as a photosensitizer. Upon UV irradiation, benzophenone can generate singlet oxygen, a highly reactive species that can participate in selective oxidation reactions. nih.gov This property could be harnessed to develop novel photocatalytic systems. For instance, by immobilizing or incorporating this compound into a solid support, a heterogenized photocatalyst could be created, simplifying catalyst recovery and reuse, a key aspect of green chemistry. psu.edu

Moreover, the nitrile group itself is a versatile functional group in organic synthesis. nih.gov It can be a precursor for various chemical transformations, and its reactivity can be modulated by the electronic effects of the rest of the molecule. The development of catalysts that can selectively transform the nitrile group of this compound in the presence of the benzophenone ketone would be a valuable contribution to synthetic methodology. The use of environmentally benign solvents and reaction conditions in these catalytic processes would further align with the goals of green chemistry. pitt.edu

Integration with Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govsupramolecularevans.com The structure of this compound, with its aromatic rings and polar nitrile group, provides opportunities for its integration into supramolecular assemblies.

The benzophenone unit can participate in π-π stacking interactions, while the nitrile group can act as a hydrogen bond acceptor. nih.gov These interactions are fundamental to the formation of host-guest complexes and self-assembled structures. supramolecularevans.com For example, benzophenone derivatives have been incorporated into bis-urea macrocycles that self-assemble into columnar hosts capable of binding guest molecules and facilitating selective photochemical reactions. nih.gov Similarly, this compound could be used to construct novel host-guest systems where the binding and recognition properties are influenced by the interplay of interactions involving both the benzophenone and nitrile functionalities.

The field of supramolecular materials, which includes gels and liquid crystals, is another area where this compound could find application. rsc.org The ability to form ordered structures through self-assembly could lead to the development of new materials with interesting optical or electronic properties. The study of how to control the self-assembly process through careful molecular design is a key aspect of supramolecular chemistry. csic.es

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry provides powerful tools for the design and prediction of the properties of new molecules. nih.govmdpi.com In the context of this compound, computational methods can be employed to explore the potential of new derivatives and to guide synthetic efforts.

Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of the nitrile group towards nucleophiles, which is crucial for its application in covalent drug design and for understanding potential toxicity. nih.gov Such computational approaches can provide a relative scale of reactivity for a series of nitrile-containing compounds, helping to prioritize synthetic targets. nih.gov

For the development of new materials, computational modeling can predict the electronic and photophysical properties of this compound derivatives. This is particularly relevant for applications in OLEDs, where properties like HOMO and LUMO energy levels, triplet energy, and charge transport characteristics are critical. mdpi.com By simulating the effects of different substituents on the this compound scaffold, researchers can rationally design new molecules with optimized properties for specific applications. numberanalytics.com

Furthermore, in the realm of drug discovery, in silico design techniques can be used to model the interaction of this compound derivatives with biological targets. medcraveonline.com This can involve docking studies to predict binding modes and affinities, and quantitative structure-activity relationship (QSAR) models to correlate molecular structure with biological activity. medcraveonline.comtandfonline.com These predictive models can significantly accelerate the discovery and optimization of new therapeutic agents. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for 3-Benzoylphenylacetonitrile, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nitrile functionalization under controlled conditions. Detailed experimental steps (e.g., stoichiometry, catalysts like AlCl₃, reaction temperature) must be documented to ensure reproducibility. For new compounds, include purity verification via HPLC (>95%) and spectral characterization (¹H/¹³C NMR, IR) . Known intermediates should cite prior literature, while novel steps require full procedural transparency in the main text or supplementary materials .

Q. Which analytical techniques are essential for characterizing this compound, and what criteria confirm its structural identity?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Confirm benzoyl (δ ~7.5-8.0 ppm for aromatic protons) and nitrile (C≡N stretch ~2200 cm⁻¹ in IR) groups.
  • Mass Spectrometry : Validate molecular ion peak (C₁₅H₁₁NO, theoretical m/z 221.08).
  • HPLC : Assess purity (>98% for publication-ready data). New compounds require elemental analysis (C, H, N ±0.4%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for nitrile-containing analogs (e.g., 3-(3-Thienyl)benzonitrile): use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Store at 2–8°C in airtight containers to prevent degradation . Toxicity data for similar compounds (e.g., LD₅₀ in rodents) should guide risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound derivatives?

  • Methodological Answer : Use iterative analysis:

  • Step 1 : Re-run spectra under varied conditions (e.g., solvent deuteriation, temperature).
  • Step 2 : Compare with computational predictions (DFT-based NMR simulations).
  • Step 3 : Isolate impurities via column chromatography and characterize them separately. Document all anomalies in supplementary materials .

Q. What strategies optimize the stability of this compound under reactive conditions (e.g., photolysis or acidic environments)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • Acidic Hydrolysis : Test in HCl (0.1–1 M) at 25–60°C; quench reactions at intervals to track nitrile group integrity. Use Arrhenius modeling to predict shelf life .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ kinetic and isotopic labeling techniques:

  • Kinetic Profiling : Monitor reaction rates under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling) to identify rate-limiting steps.
  • ¹³C-Labeling : Trace nitrile group participation in intermediates via in situ NMR or MS .

Q. What ethical and data integrity practices apply to studies involving this compound?

  • Methodological Answer :

  • Ethics : Adhere to institutional guidelines for chemical waste disposal (e.g., neutralization protocols for nitriles). For in vivo studies, obtain ethics committee approval and follow OECD test guidelines .
  • Data Integrity : Maintain raw data (spectra, chromatograms) in tamper-proof formats (e.g., .cdf files) with metadata (instrument parameters, analyst ID). Use version-controlled lab notebooks .

Data Presentation and Publication Guidelines

  • Avoid Redundancy : Present key spectral data in figures/tables; relegate repetitive characterization (e.g., multiple derivatives) to supplementary materials .
  • Conflict Resolution : Disclose conflicting data (e.g., batch-to-batch variability) in the "Results and Discussion" section, proposing hypotheses for further testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.